molecular formula C24H19F2NO5 B2977316 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470438-92-5

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

Cat. No.: B2977316
CAS No.: 2470438-92-5
M. Wt: 439.415
InChI Key: FHQAQMXRJWQNFM-UHFFFAOYSA-N
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Description

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This compound combines three critical structural elements:

  • A benzoic acid backbone, enabling conjugation via carboxylate chemistry.
  • A 1,1-difluoroethoxy linker bridging the aromatic ring and the Fmoc group, introducing steric and electronic effects.
  • The Fmoc group, a widely used amine-protecting agent in solid-phase peptide synthesis (SPPS) .

The difluoroethoxy moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and bioconjugation applications. The Fmoc group is typically cleaved under basic conditions (e.g., piperidine), allowing controlled deprotection in multi-step syntheses .

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-24(26,32-16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQAQMXRJWQNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=C(C=C4)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of the difluoroethoxy moiety enhances its solubility and stability, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC₁₉H₁₈F₂N₂O₄
Molecular Weight364.36 g/mol
CAS Number[insert CAS number here]
IUPAC Name4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

The biological activity of this compound is primarily linked to its role in modulating enzyme activity and influencing cellular processes. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and subsequent peptide bond formation. This mechanism is crucial for synthesizing bioactive peptides that can interact with various biomolecular targets.

Enzyme Interaction

Research indicates that 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it could modulate protease activity, influencing protein turnover and cellular signaling pathways.

Antimicrobial Properties

A study on amino acid derivatives highlighted the potential antimicrobial activity of compounds similar to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid. These compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development.

Antioxidant Activity

The structural characteristics of this compound suggest potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Modulation of Cellular Processes

The compound's ability to influence cellular processes may extend to gene expression regulation and cell signaling pathways. By providing essential building blocks for peptide synthesis, it can affect metabolic activities crucial for cell survival and function.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Peptide Synthesis : Research demonstrated that Fmoc-protected amino acids significantly enhance peptide yield in synthetic reactions. The deprotection process allows for high specificity in forming desired peptides necessary for therapeutic applications .
  • Antimicrobial Testing : A comparative study showed that derivatives of Fmoc-amino acids exhibited varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the fluorenyl group can enhance biological activity.
  • Toxicity Assessment : Dosage-dependent effects were observed in animal models where higher concentrations led to adverse reactions while lower doses facilitated effective peptide synthesis without toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid with structurally related Fmoc-protected compounds.

Structural Analogues with Varied Linkers

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties References
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid Contains a 1,1-difluoroethoxy linker ~443.39 (estimated) High lipophilicity; enhanced electron-withdrawing effects due to fluorine -
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid Replaces difluoroethoxy with methylene (-CH₂-) linker 361.35 Lower steric hindrance; higher solubility in polar solvents
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring instead of benzoic acid; acetic acid terminus 394.43 Enhanced rigidity; basic nitrogen for pH-sensitive applications
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid Azetidine ring ; methyl substitution 367.40 Compact structure; potential for ring-opening reactions

Fluorinated Analogues

Compound Name Fluorination Pattern Molecular Weight (g/mol) Applications References
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid 1,1-difluoroethoxy ~443.39 Stabilizes ether bonds; improves bioavailability -
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorobutanoic acid 3,3-difluorobutanoic acid 361.35 Mimics natural amino acids with fluorinated side chains
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid Non-fluorinated; azide functional group 398.39 Click chemistry applications (e.g., CuAAC)

Physicochemical Properties

  • Solubility: The difluoroethoxy linker reduces polarity compared to methylene-linked analogs (e.g., 4-((Fmoc-amino)methyl)benzoic acid), increasing solubility in organic solvents like DCM or THF .
  • Stability : Fluorination enhances resistance to enzymatic degradation, making it suitable for in vivo applications. However, the Fmoc group remains labile under basic conditions, consistent with other Fmoc derivatives .
  • Reactivity: The electron-withdrawing fluorine atoms may slow amide coupling reactions compared to non-fluorinated analogs but improve stability in acidic environments .

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